molecular formula C21H20S2 B14498725 1-(Methylsulfanyl)-2-{[4-(methylsulfanyl)phenyl](phenyl)methyl}benzene CAS No. 64545-53-5

1-(Methylsulfanyl)-2-{[4-(methylsulfanyl)phenyl](phenyl)methyl}benzene

Cat. No.: B14498725
CAS No.: 64545-53-5
M. Wt: 336.5 g/mol
InChI Key: HJWGCDXPKMFAKC-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene is an organic compound characterized by the presence of methylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene typically involves the reaction of benzyl chloride with thiophenol under basic conditions to form the intermediate benzyl phenyl sulfide. This intermediate is then subjected to further methylation using methyl iodide in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl phenyl sulfide.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
  • 1-methylsulfanyl-4-(methylsulfanylmethyl)benzene

Comparison: 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

64545-53-5

Molecular Formula

C21H20S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-methylsulfanyl-2-[(4-methylsulfanylphenyl)-phenylmethyl]benzene

InChI

InChI=1S/C21H20S2/c1-22-18-14-12-17(13-15-18)21(16-8-4-3-5-9-16)19-10-6-7-11-20(19)23-2/h3-15,21H,1-2H3

InChI Key

HJWGCDXPKMFAKC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3SC

Origin of Product

United States

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